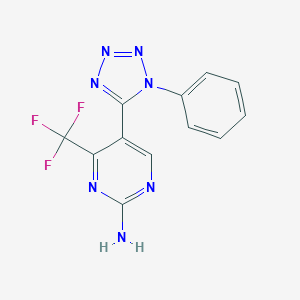
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTA or Phenyltetrazolylamine and is a member of the tetrazole family of compounds. PTA has been found to have unique properties that make it useful in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
PTA has been found to have a wide range of applications in scientific research. One of the most promising applications of PTA is in the field of cancer research. PTA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of a protein called Aurora kinase A, which is involved in cell division. PTA has also been shown to have potential applications in the treatment of Alzheimer's disease. It does so by inhibiting the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
The mechanism of action of PTA is complex and involves several pathways. PTA has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It does so by binding to the active site of these enzymes and preventing their activity. PTA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PTA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including Aurora kinase A and acetylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. PTA has been shown to have low toxicity and does not cause significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
PTA has several advantages for use in lab experiments. It has been shown to have low toxicity and does not cause significant side effects. It is also relatively easy to synthesize and purify. However, PTA has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on PTA. One area of research is the development of new synthesis methods for PTA that are more efficient and cost-effective. Another area of research is the development of new applications for PTA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the mechanism of action of PTA and to identify new targets for its activity.
Synthesemethoden
The synthesis of PTA is a complex process that involves several steps. The most common method of synthesizing PTA is through the reaction of 5-aminopyrimidine-4-carboxylic acid with phenylazide and trifluoromethyl isocyanate. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified through a series of steps, including recrystallization, to obtain pure PTA.
Eigenschaften
Produktname |
5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)-2-pyrimidinylamine |
|---|---|
Molekularformel |
C12H8F3N7 |
Molekulargewicht |
307.23 g/mol |
IUPAC-Name |
5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H8F3N7/c13-12(14,15)9-8(6-17-11(16)18-9)10-19-20-21-22(10)7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |
InChI-Schlüssel |
GKFPZUUOUZFIQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)






![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
